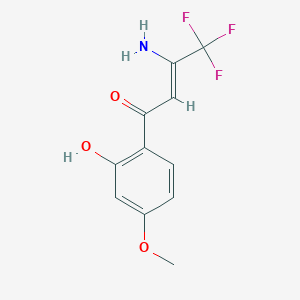
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one, also known as AF-16, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AF-16 is a chalcone derivative, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
This compound has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a complex biological process that plays a crucial role in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and topoisomerase IIα, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for research. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one. One area of interest is the development of this compound analogs with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Synthesemethoden
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one can be synthesized through a multistep process that involves the condensation of 2-hydroxy-4-methoxyacetophenone with 4,4,4-trifluoro-1,3-dioxobutane in the presence of ammonium acetate. The resulting intermediate is then reacted with 3-aminoacetophenone in the presence of a base to yield the final product, this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
(Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-6-2-3-7(8(16)4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQFYLGRINQHQB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=C(C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



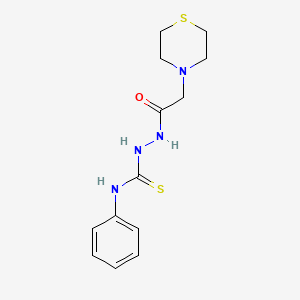
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)

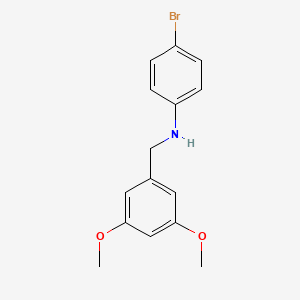
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
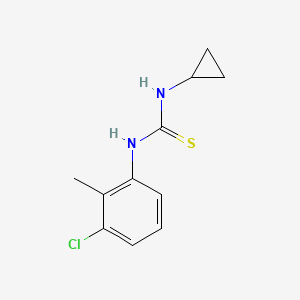
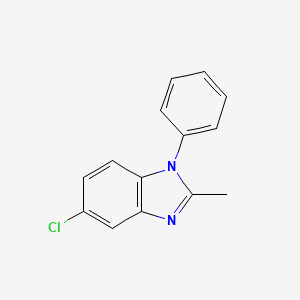
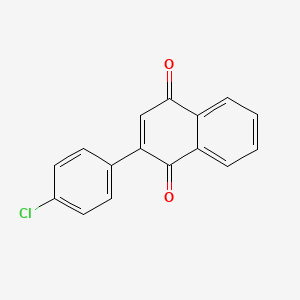
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)
